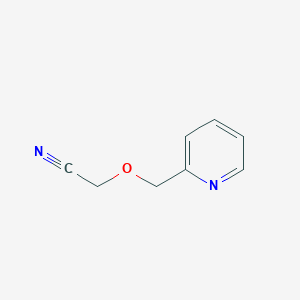

2-(Pyridin-2-ylmethoxy)acetonitrile

Description

Significance of Pyridine-Acetonitrile Frameworks in Contemporary Organic Chemistry

Pyridine-acetonitrile frameworks represent a crucial class of compounds in modern organic synthesis, demonstrating remarkable versatility and utility. The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, imparts unique electronic properties and reactivity to the molecule. youtube.com Its basic nitrogen atom can act as a nucleophile and a base, participating in a wide array of chemical transformations. youtube.comyoutube.com

The acetonitrile (B52724) moiety, with its characteristic carbon-nitrogen triple bond, is a valuable functional group in its own right. Nitriles are precursors to a variety of other functional groups, including amines, amides, and carboxylic acids, making them vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. acs.orgpkusz.edu.cn The combination of these two motifs within a single molecular scaffold gives rise to a synergistic effect, where the pyridine ring can influence the reactivity of the acetonitrile group and vice versa. This interplay allows for the construction of complex molecular architectures and the development of novel synthetic methodologies. nih.govnih.gov

Overview of Ether-Linked Pyridine Derivatives in Chemical Synthesis

Ether-linked pyridine derivatives are a significant subclass of pyridine compounds that have found widespread application in chemical synthesis. The ether linkage (C-O-C) provides a flexible yet stable connection between the pyridine ring and other molecular fragments. This structural feature is often incorporated to modulate the steric and electronic properties of the molecule, influencing its reactivity and biological activity.

The synthesis of these derivatives can be achieved through various methods, often involving the reaction of a pyridyl alcohol with a suitable electrophile or the coupling of a halopyridine with an alcohol. These synthetic strategies allow for the introduction of a wide range of substituents, leading to a diverse library of ether-linked pyridine compounds with tailored properties.

Structural Context of 2-(Pyridin-2-ylmethoxy)acetonitrile within Functionalized Nitriles and Heterocycles

This compound is a specific example of a functionalized nitrile and a heterocyclic compound that embodies the structural features discussed above. Its molecular structure consists of a pyridine ring connected to an acetonitrile group through a methoxy (B1213986) bridge. This arrangement places it at the intersection of several important classes of organic compounds, including pyridines, ethers, and nitriles.

The presence of the ether linkage and the nitrile group on the same molecule opens up numerous possibilities for further chemical modification. The nitrile group can undergo a variety of transformations, while the pyridine ring can be functionalized at different positions. This structural versatility makes this compound a valuable building block in the synthesis of more complex molecules with potential applications in various fields of chemistry.

Detailed Research Findings

The synthesis of functionalized nitriles and heterocycles, such as those related to this compound, is an active area of research. acs.orgpkusz.edu.cnorganic-chemistry.org Mild and practical methods for the synthesis of nitriles directly from alcohols and aqueous ammonia (B1221849) have been developed using aerobic double dehydrogenative catalysis. organic-chemistry.org This approach offers a green and scalable alternative to traditional methods that often require harsh conditions or toxic reagents. organic-chemistry.org

The reactivity of the nitrile group in cycloaddition reactions and its role as a directing group in C-H bond functionalization have also been extensively studied. nih.gov These investigations have led to the development of new strategies for the synthesis of a wide variety of functional molecules. nih.gov

The synthesis of various pyridine derivatives has been reported, highlighting the versatility of the pyridine scaffold in constructing complex molecular architectures. organic-chemistry.orgresearchgate.netclockss.orgnih.gov These methods include the addition of Grignard reagents to pyridine N-oxides, the condensation of enaminones with ynones, and the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. organic-chemistry.org

The table below provides a summary of the key chemical compounds mentioned in this article, along with their molecular formulas and weights.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C8H8N2O | 148.16 |

| 2-Pyridylacetonitrile | C7H6N2 | 118.14 |

| 2-Hydroxy-2-(pyridin-3-yl)acetonitrile | C7H6N2O | 134.14 |

| 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile | C14H12N2O | 224.26 |

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-(pyridin-2-ylmethoxy)acetonitrile |

InChI |

InChI=1S/C8H8N2O/c9-4-6-11-7-8-3-1-2-5-10-8/h1-3,5H,6-7H2 |

InChI Key |

DFAFTRRSOCMIFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)COCC#N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Pyridin 2 Ylmethoxy Acetonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 2-(Pyridin-2-ylmethoxy)acetonitrile is a primary site for chemical reactions. The inherent polarity of this bond, with the carbon atom being electrophilic, makes it susceptible to attack by nucleophiles.

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group readily undergoes nucleophilic addition. A resonance structure can be drawn that places a positive charge on this carbon, highlighting its susceptibility to nucleophilic attack. libretexts.org This reactivity is analogous to that of a carbonyl group. libretexts.org For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis, yields a ketone. libretexts.org While specific examples with this compound are not detailed in the provided results, this general reactivity pattern of nitriles is well-established. libretexts.org

Furthermore, cascade nucleophilic addition reactions have been demonstrated with substituted acetonitriles and 1,2,3-triazines to synthesize highly substituted pyridines. ccspublishing.org.cn Acetonitriles with an α-2-pyridyl substituent have been shown to participate in these transformations, yielding 2,3'-bipyridine (B14897) products. ccspublishing.org.cn This suggests that this compound could potentially undergo similar reactions.

Hydrolysis and Related Transformations of the Cyano Group

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com This transformation proceeds through the nucleophilic addition of water to the nitrile's carbon atom. lumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile is protonated, which increases the electrophilicity of the carbon atom and facilitates the attack of a weak nucleophile like water. lumenlearning.com Heating a nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid. libretexts.orglibretexts.org The intermediate amide is also hydrolyzed under these conditions. masterorganicchemistry.com

Alkaline Hydrolysis: When heated with an alkali solution, such as sodium hydroxide, the nitrile is hydrolyzed to a salt of the carboxylic acid, with the concurrent evolution of ammonia (B1221849) gas. libretexts.orglibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.orglibretexts.org Studies on the alkaline hydrolysis of alkyl derivatives of (pyridyl-2)acetonitriles have shown the formation of the corresponding amides. nih.gov

The nitrile group can also participate in cycloaddition reactions, leading to the formation of heterocyclic structures like tetrazoles. vulcanchem.com

Reductions of the Nitrile Group to Amine Derivatives

The nitrile group can be reduced to a primary amine. A common laboratory method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion. libretexts.org A second hydride addition, followed by the addition of water, yields the primary amine. libretexts.org An alternative method for reducing nitriles to primary amines is the Mendius reduction, which utilizes sodium in ethanol. shaalaa.com

Electrochemical reduction offers another route to convert nitriles to primary amines. nih.govresearchgate.net For example, the electroreduction of acetonitrile (B52724) to ethylamine (B1201723) has been demonstrated with high selectivity. nih.govrsc.org This method presents a potentially more sustainable alternative to traditional chemical reductions. nih.govresearchgate.net It has also been observed that under positive ion electrospray ionization mass spectrometry ((+)ESI-MS) conditions, nitriles can be reduced to their corresponding amines. researchgate.net

Reactivity of the Active Methylene (B1212753) Group (α-Carbon to Nitrile)

The methylene group (—CH₂—) situated between the pyridylmethoxy group and the nitrile group is considered an "active methylene" group. The electron-withdrawing nature of the adjacent nitrile group increases the acidity of the protons on this α-carbon, making them susceptible to removal by a base.

Deprotonation and Subsequent Alkylation Reactions

The protons on the active methylene group can be abstracted by a suitable base to form a carbanion. This nucleophilic carbanion can then participate in various reactions, most notably alkylation. While specific studies on the deprotonation and alkylation of this compound were not found in the search results, the general principle is a cornerstone of organic synthesis. For related compounds, such as (pyridyl-2)acetonitriles, alkylation has been reported. nih.gov

Condensation Reactions Involving the Active Methylene

The carbanion generated from the deprotonation of the active methylene group can also act as a nucleophile in condensation reactions. Active methylene compounds, such as those with two electron-withdrawing groups like ethyl 2-cyanoacetate and malononitrile (B47326), are known to react with various electrophiles. rsc.org For instance, they can react with antiaromatic norcorrolatonickel(II) in the presence of a base like cesium carbonate. rsc.org

Cleavage and Rearrangement Reactions

The structural arrangement of this compound, featuring an ether linkage and two distinct functional moieties, allows for specific cleavage and rearrangement pathways.

1 Mechanisms of Ether Cleavage in the Pyridin-2-ylmethoxy Linkage

The ether bond in the pyridin-2-ylmethoxy linkage is susceptible to cleavage, typically under strong acidic conditions. wikipedia.org The most common reagents for this transformation are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.org The reaction mechanism can proceed via either an SN1 or S2 pathway, depending on the structure of the ether and the stability of the potential carbocation intermediates. wikipedia.orglibretexts.org

The cleavage process begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). libretexts.org

SN2 Mechanism: If the subsequent step follows an SN2 pathway, the halide ion (e.g., Br⁻ or I⁻) will act as a nucleophile and attack the less sterically hindered carbon atom adjacent to the ether oxygen. For this compound, this would involve the attack on the methylene carbon of the CH₂CN group, leading to the formation of 2-pyridinemethanol (B130429) and a haloacetonitrile.

SN1 Mechanism: An SN1 mechanism becomes favorable if one of the groups attached to the ether oxygen can form a stable carbocation. The benzylic-like pyridin-2-ylmethyl group can stabilize a positive charge. Therefore, under SN1 conditions, the C-O bond between the pyridine-methylene unit and the oxygen would cleave, forming a stable pyridin-2-ylmethyl carbocation and cyano-methoxy anion. The carbocation would then react with the halide nucleophile. This would result in the formation of 2-(halomethyl)pyridine and hydroxyacetonitrile.

Given that phenyl groups are generally not displaced in ether cleavages, the cleavage of the aryl C-O bond is highly unlikely. libretexts.org The cleavage of acyclic ethers can also be promoted by strongly basic agents like organolithium compounds. wikipedia.org

| Mechanism | Bond Cleaved | Products | Rationale | Reference |

|---|---|---|---|---|

| SN1 | Py-CH₂–O | 2-(Halomethyl)pyridine + Hydroxyacetonitrile | Favored by the stability of the pyridin-2-ylmethyl carbocation. | libretexts.org |

| SN2 | O–CH₂CN | 2-Pyridinemethanol + Haloacetonitrile | Nucleophilic attack at the less hindered carbon. | libretexts.org |

2 Skeletal Rearrangements Influenced by the Nitrile and Pyridine (B92270) Groups

The structure of this compound, particularly after transformation of the pyridine moiety, is conducive to specific skeletal rearrangements.

A notable potential rearrangement is the Boekelheide rearrangement , which is characteristic of 2-alkylpyridine N-oxides. researchgate.net This reaction provides a method for the oxy-functionalization of the alkyl group at the 2-position. The process would involve two steps:

N-oxidation: As described in section 3.3.1, this compound is first oxidized to its corresponding N-oxide.

Rearrangement: Treatment of the N-oxide with an acylating agent, such as trifluoroacetic anhydride (B1165640) or another acid anhydride, would trigger the rearrangement. The reaction proceeds through an intermediate that ultimately leads to the formation of a pyridyl carbinol derivative. researchgate.net

In the context of this compound N-oxide, the Boekelheide rearrangement could potentially lead to the migration of the acyloxy group to the methylene carbon, resulting in a rearranged carbinol acetate (B1210297) derivative after hydrolysis. This reaction highlights the interplay between the pyridine ring and its substituent in directing complex molecular transformations. Other thermal rearrangements have been observed in complex chromeno[2,3-b]pyridine systems, demonstrating the propensity of substituted pyridines to undergo structural reorganization under specific conditions. mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Heterocyclic Systems

The reactivity of the active methylene (B1212753) group and the nitrile function in 2-(Pyridin-2-ylmethoxy)acetonitrile provides a powerful platform for constructing more complex heterocyclic frameworks, including polycyclic and fused-ring systems.

The inherent reactivity of the pyridylacetonitrile scaffold is well-documented as a versatile starting point for a variety of functionally substituted azoles and condensed azoles. mdpi.com The active methylene group, positioned between the electron-withdrawing pyridine (B92270) and nitrile groups, is readily deprotonated to form a nucleophile that can engage with various electrophiles to initiate cyclization cascades.

One established pathway involves the reaction with aryl diazonium salts to form an intermediate arylhydrazononitrile. This intermediate, upon reaction with hydroxylamine, undergoes cyclization to yield a 1,2,3-triazole ring, resulting in a complex triazolyl-pyridine structure. mdpi.com This method demonstrates the conversion of the simple acetonitrile (B52724) derivative into a more complex polycyclic system where a new heterocyclic ring is appended to the parent pyridine structure.

Annulation, the formation of a new ring onto an existing one, is a key strategy for building complex molecules. The this compound structure is well-suited for such transformations. For instance, analogous pyridylacetonitriles react with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to produce an enaminonitrile intermediate. mdpi.com This intermediate is a versatile building block in its own right. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyrazole (B372694) ring, yielding a pyrazolylpyridine system. mdpi.com In this transformation, the original C-CN bond of the acetonitrile moiety becomes part of the newly formed fused pyrazole ring. This type of cyclization, where a 6π electron system is formed, is a powerful method for constructing fused aromatic heterocycles. mdpi.com

| Reaction Type | Reagents | Intermediate | Final Heterocyclic System | Reference |

| Triazole Formation | 1. Aryl diazonium salt2. Hydroxylamine HCl | Arylhydrazononitrile | Triazolyl-pyridine | mdpi.com |

| Pyrazole Annulation | 1. DMFDMA2. Hydrazine hydrate | Enaminonitrile | Pyrazolyl-pyridine | mdpi.com |

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The unique electronic properties of this compound allow it to participate in a variety of catalytic bond-forming reactions, serving as either the nucleophilic or electrophilic partner depending on the reaction conditions and the specific site of reactivity within the molecule.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the structure of this compound offers multiple handles for such transformations.

Arylation at the Active Methylene Group: The weakly acidic C(sp³)–H bonds of the methylene group can be deprotonated under basic conditions to generate a carbanion. This nucleophilic center can then participate in palladium-catalyzed deprotonative cross-coupling processes (DCCP) with aryl halides. Research on analogous 4-pyridylmethyl aryl ethers has shown that a Pd(NIXANTPHOS)-based catalyst can efficiently promote the mono- and diarylation of this benzylic-type position, forming new C-C bonds. nih.gov This strategy allows for the direct functionalization of the carbon atom situated between the ether oxygen and the nitrile group.

Coupling via C-O Bond Cleavage: The pyridyl ether linkage itself can be utilized in cross-coupling. Nickel-catalyzed reactions of aryl 2-pyridyl ethers with organozinc reagents have been shown to proceed via selective cleavage of the C(aryl)-O(pyridyl) bond. acs.org In this scenario, the pyridyl ether acts as a leaving group, facilitating the formation of a new biaryl C-C bond. This approach allows the entire 2-(pyridin-2-ylmethoxy) moiety to function as a directing group that is ultimately replaced.

| Coupling Site | Reaction Type | Catalyst System (Example) | Coupling Partner | Bond Formed | Reference |

| Active Methylene (C-H) | Deprotonative Cross-Coupling | Pd(NIXANTPHOS) / Base | Aryl Bromide | C(sp³)-C(sp²) | nih.gov |

| Ether Linkage (C-O) | Desulfinative Cross-Coupling | NiCl₂(PCy₃)₂ | Organozinc Reagent | C(sp²)-C(sp²) | acs.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov The functional groups within this compound make it an excellent candidate for MCRs.

The active methylene group can serve as a nucleophile in Knoevenagel or Michael-type additions, which are often the initiating steps in MCRs for pyridine synthesis. nih.govacsgcipr.org For example, in a one-pot synthesis of polyfunctionalized pyridines, an arylidene malononitrile (B47326) (a related α,β-unsaturated nitrile) reacts with a ketone and an alkoxide. ekb.eg By analogy, this compound could potentially act as the active methylene component in similar MCRs, reacting with aldehydes, ketones, and other synthons to build highly substituted pyridine or other heterocyclic scaffolds in a single, atom-economical step. The pyridine nitrogen and the nitrile group can also influence subsequent cyclization and aromatization steps, leading to diverse and complex molecular frameworks.

Strategic Design of Novel Functional Molecules via Derivatization

Beyond its use in building new rings, this compound can be strategically modified at its existing functional groups to produce a range of novel molecules. The nitrile and the active methylene group are primary sites for such derivatization.

The nitrile group is one of the most versatile functional groups in organic chemistry. It can be transformed into several other key functionalities:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to a primary amide (-CONH₂) and then further to a carboxylic acid (-COOH). ebsco.com This converts the neutral nitrile into a hydrogen-bond-donating amide or an acidic carboxylate, profoundly changing the molecule's chemical properties.

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.com This introduces a basic site and a flexible two-carbon linker.

The active methylene group can also be readily functionalized through deprotonation followed by reaction with electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents at this position. rsc.org These derivatizations allow for fine-tuning of the molecule's steric and electronic properties for various applications.

| Functional Group | Transformation | Reagents (Example) | Product Functional Group | Reference |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | ebsco.com |

| Nitrile (-CN) | Reduction | LiAlH₄ | Primary Amine (-CH₂NH₂) | ebsco.com |

| Active Methylene (-CH₂-) | Alkylation | 1. Base (e.g., NaH)2. Alkyl Halide (R-X) | Substituted Methylene (-CHR-) | rsc.org |

Modifications at the Acetonitrile Carbon for Extended Architectures

The methylene carbon of the acetonitrile group in this compound is activated by the adjacent electron-withdrawing nitrile group, making it a prime site for nucleophilic attack and the formation of new carbon-carbon bonds. This reactivity is the foundation for constructing larger and more complex molecular frameworks.

A variety of chemical transformations can be employed to modify this position. These include alkylation, condensation reactions, and cycloadditions, each providing a pathway to novel derivatives.

Alkylation Reactions: The deprotonation of the acetonitrile carbon with a suitable base generates a carbanion that can readily react with alkyl halides, opening the door to a wide range of substituted nitrile derivatives. While specific examples for this compound are not extensively documented in publicly available literature, the alkylation of similar activated nitriles is a well-established synthetic strategy. google.com For instance, phenylacetonitrile (B145931) can be efficiently alkylated using various methyl halides in the presence of a strong base and a phase-transfer catalyst. google.com

Knoevenagel Condensation: The activated methylene group of this compound can participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.orgthermofisher.com This reaction, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated nitrile products. These conjugated systems are valuable intermediates for further synthetic manipulations, including Michael additions and Diels-Alder reactions. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, is particularly noteworthy as it can lead to decarboxylation when a carboxylic acid group is present. wikipedia.orgorganic-chemistry.org

Hydrolysis and Reduction: The nitrile functionality itself is a gateway to other important functional groups. Controlled hydrolysis under acidic or basic conditions can convert the nitrile to the corresponding amide, 2-(pyridin-2-ylmethoxy)acetamide, or further to the carboxylic acid, 2-(pyridin-2-ylmethoxy)acetic acid. stackexchange.comnih.govchemistrysteps.comlibretexts.orglibretexts.org The choice of reaction conditions is crucial to control the extent of hydrolysis. stackexchange.com Furthermore, the reduction of the nitrile group, for instance with lithium aluminum hydride, would yield the corresponding diamine, 2-(pyridin-2-ylmethoxy)ethan-1-amine, a valuable building block for the synthesis of ligands and pharmacologically active compounds.

Cycloaddition Reactions: The nitrile group can also participate in cycloaddition reactions. For example, a [3+2] cycloaddition with azides can lead to the formation of tetrazole rings. beilstein-journals.org This transformation is particularly relevant in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

Table 1: Potential Modifications at the Acetonitrile Carbon

| Reaction Type | Reagents and Conditions | Potential Product |

| Alkylation | 1. Strong Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | 2-(Pyridin-2-ylmethoxy)-2-alkylacetonitrile |

| Knoevenagel Condensation | Aldehyde/Ketone (RCHO/RCOR'), Weak Base (e.g., Piperidine) | α-(Pyridin-2-ylmethoxy)-β-substituted-acrylonitrile |

| Hydrolysis to Amide | Controlled acidic or basic hydrolysis (e.g., H2SO4/H2O or H2O2/OH-) | 2-(Pyridin-2-ylmethoxy)acetamide |

| Hydrolysis to Carboxylic Acid | Strong acid or base with heating (e.g., HCl/H2O or NaOH/H2O) | 2-(Pyridin-2-ylmethoxy)acetic acid |

| Reduction to Diamine | Strong reducing agent (e.g., LiAlH4) | 2-(Pyridin-2-ylmethoxy)ethan-1-amine |

| [3+2] Cycloaddition | Azide (e.g., NaN3) | 5-((Pyridin-2-ylmethoxy)methyl)tetrazole |

Derivatization of the Pyridine Ring for Tuned Properties

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. brainly.comchegg.comchegg.com However, the presence of the methoxy (B1213986) group at the 2-position is expected to activate the ring towards electrophilic attack. In analogous 2-methoxypyridine (B126380) systems, electrophilic substitution, such as sulfonation, is directed to the 4-position. brainly.com This suggests that reactions like nitration, halogenation, and Friedel-Crafts reactions on this compound would likely yield the corresponding 4-substituted pyridine derivatives.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the positions ortho and para to the nitrogen atom. youtube.comsci-hub.seyoutube.com While the 2-position is already substituted, derivatization at the 6-position could be feasible, especially if an activating group is present or if a suitable leaving group is introduced at this position. The reactivity of halopyridines in SNA_r reactions is well-documented and provides a potential route for introducing a variety of nucleophiles. sci-hub.se

N-Oxidation and Subsequent Reactions: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. For instance, the N-oxide can facilitate electrophilic substitution at the 4-position and also enables a different set of nucleophilic substitution reactions.

Table 2: Potential Derivatizations of the Pyridine Ring

| Reaction Type | Reagents and Conditions | Potential Product Position of Substitution |

| Electrophilic Sulfonation | H2SO4, heat | 4-position |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH) on a pre-functionalized ring (e.g., 6-halo derivative) | 6-position |

| N-Oxidation | Oxidizing agent (e.g., m-CPBA) | N-oxide |

Synthetic Alterations at the Methoxy Linkage

The ether linkage in this compound, while generally stable, can be a site for synthetic modification, primarily through cleavage reactions.

Ether Cleavage: The cleavage of ethers is typically achieved under harsh acidic conditions, often with strong hydrohalic acids like HBr or HI. acs.orgwikipedia.orglibretexts.orgchemistrysteps.comlibretexts.org In the case of this compound, this would lead to the formation of 2-(hydroxymethyl)pyridine and a derivative of acetonitrile. The specific products would depend on the reaction mechanism (SN1 or SN2), which is influenced by the stability of the potential carbocation intermediates. wikipedia.orgchemistrysteps.com Cleavage of the ether bond would allow for the introduction of alternative linkages or the unmasking of a hydroxyl group on the pyridine scaffold for further functionalization.

Alternative Synthetic Routes: While not a direct modification of the existing linkage, the synthesis of analogs with different linkers is a viable strategy to explore structure-activity relationships. For example, instead of a methoxy group, a thioether or an amino linkage could be incorporated during the initial synthesis by using the appropriate starting materials, such as 2-(chloromethyl)pyridine (B1213738) and a corresponding thiol or amine derivative of acetonitrile. A patent for the preparation of the isomeric 2-(pyridin-4-yl)acetonitrile (B76164) describes a method that could be adapted for such syntheses. google.com

Table 3: Potential Synthetic Alterations at the Methoxy Linkage

| Reaction Type | Reagents and Conditions | Potential Products |

| Ether Cleavage | Strong acid (e.g., HBr, HI) | 2-(Hydroxymethyl)pyridine and a functionalized acetonitrile |

| Synthesis of Analogs | 2-(Chloromethyl)pyridine and HSCH2CN or H2NCH2CN | 2-((Pyridin-2-yl)methylthio)acetonitrile or 2-((Pyridin-2-yl)methylamino)acetonitrile |

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 2-(Pyridin-2-ylmethoxy)acetonitrile is most commonly achieved through a Williamson ether synthesis. byjus.com This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. richmond.edumasterorganicchemistry.com In the context of this specific compound, the reaction would typically involve the deprotonated form of (pyridin-2-yl)methanol (the alkoxide) and a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782).

The general reaction proceeds via an SN2 mechanism, where the alkoxide ion performs a backside attack on the carbon atom bonded to the halogen. byjus.commasterorganicchemistry.com This single-step process involves the simultaneous formation of the new carbon-oxygen ether bond and the cleavage of the carbon-halogen bond. byjus.com

Transition State Analysis and Reaction Energetics

For the reaction between the sodium salt of (pyridin-2-yl)methanol and chloroacetonitrile, a theoretical investigation would map the potential energy surface along the reaction coordinate. This analysis identifies the transition state as the highest energy point on the lowest energy path connecting reactants and products.

Key characteristics of the transition state would include:

An elongated C-Cl bond.

A partially formed C-O bond.

A specific geometry of the attacking alkoxide relative to the leaving halide.

Table 1: Hypothetical Reaction Energetics for the Synthesis of this compound via Williamson Ether Synthesis This table presents illustrative values based on typical SN2 reactions and studies of similar Williamson ether syntheses.

| Parameter | Value (in acetonitrile) | Value (in methanol) |

| Activation Energy (ΔG‡) | Lower | Higher |

| Reaction Enthalpy (ΔH) | Exothermic | Exothermic |

| Transition State | Less stabilized by H-bonding | More stabilized by H-bonding |

| Relative Rate | Faster | Slower |

Data is hypothetical and for illustrative purposes based on principles described in cited literature. researchgate.netrsc.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide experimental insight into reaction mechanisms by measuring the rate at which reactants are consumed and products are formed. For the synthesis of this compound, the reaction would be expected to follow second-order kinetics, being first-order with respect to the alkoxide and first-order with respect to the haloacetonitrile, which is characteristic of an SN2 mechanism.

The reaction rate can be expressed as: Rate = k[(pyridin-2-yl)methoxide][haloacetonitrile]

Where 'k' is the rate constant. The determination of this rate constant and how it is affected by variables such as temperature, solvent, and concentration provides crucial information. researchgate.net

Experimental monitoring could be performed using techniques like chromatography (TLC, GC) or spectroscopy (NMR) to measure the concentration of reactants and products over time. Studies on related Williamson ether syntheses have shown that reaction times can range from 1 to 8 hours at temperatures between 50-100 °C to achieve good yields. byjus.com The choice of solvent is critical; for example, a study on a different Williamson ether synthesis found that the ratio of O-alkylation to a competing C-alkylation product was 97:3 in acetonitrile (B52724) but shifted to 72:28 in methanol, demonstrating the profound impact of the reaction medium on kinetics and selectivity. researchgate.netrsc.org

Computational Chemistry Studies on this compound

Computational chemistry offers a window into the molecular properties of this compound, complementing experimental findings. These theoretical studies can predict electronic structure, preferred shapes, and dynamic behavior.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of this compound is heavily influenced by the pyridine (B92270) ring. Molecular Orbital (MO) theory helps in understanding the distribution of electrons and predicting reactivity. The pyridine ring is an aromatic heterocycle where the nitrogen atom is sp² hybridized and contributes one electron to the π-system. nih.gov The nitrogen atom's electronegativity makes the pyridine ring electron-deficient compared to benzene.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

HOMO: Represents the orbital containing the most loosely held electrons. It is associated with the molecule's ability to act as a nucleophile or electron donor. For pyridine derivatives, the HOMO is often distributed across the π-system of the ring. nih.govresearchgate.net

LUMO: Represents the lowest energy empty orbital. It is associated with the molecule's ability to act as an electrophile or electron acceptor. The LUMO is also typically a π* orbital of the pyridine ring. nih.govresearchgate.net

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. In this compound, the ether linkage and the acetonitrile group will also influence the energy and distribution of these frontier orbitals. DFT calculations can provide precise energies and visualizations of these orbitals. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies This table presents hypothetical but representative values for pyridine-containing molecules based on computational studies.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the pyridine ring π-system |

| LUMO | -1.2 | Primarily a π* anti-bonding orbital of the pyridine ring |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |

Data is hypothetical and for illustrative purposes based on principles described in cited literature. nih.gov

Conformational Analysis and Stereochemical Aspects

Computational methods can be used to rotate these bonds systematically and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, where the minima correspond to stable conformers. Studies on similar flexible molecules, such as pyridyl ethers, indicate that multiple low-energy conformations can coexist at room temperature. nih.gov The most stable conformer will likely adopt a geometry that minimizes steric hindrance and optimizes electronic interactions, such as dipole alignment. nih.gov

The molecule is achiral and does not have stereocenters, so it does not exhibit enantiomerism. There are no double bonds in the chain that would lead to geometric (cis/trans) isomerism.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While no specific molecular dynamics (MD) simulations for this compound have been published, this technique is invaluable for understanding the molecule's behavior over time, especially in solution or when interacting with other molecules. rsc.org

An MD simulation would model the movements of every atom in the molecule (and surrounding solvent molecules) by solving Newton's equations of motion. Such a simulation could reveal:

Solvation Structure: How solvent molecules (e.g., water, acetonitrile) arrange themselves around the solute molecule.

Conformational Dynamics: The transitions between different stable conformations and the timescale on which these changes occur. This provides a more realistic picture than static conformational analysis.

Intermolecular Interactions: If studied in the context of a biological target, MD simulations can show how the molecule binds to a receptor, revealing key hydrogen bonds or hydrophobic interactions and providing insights into its potential biological activity. nih.gov For example, MD studies have been used to confirm the interaction modes of other pyridine derivatives with enzyme active sites. nih.gov

Advanced Spectroscopic Characterization in Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Detailed High-Resolution Mass Spectrometry (HRMS) data, which is essential for confirming the precise molecular formula and for analyzing fragmentation patterns to further support structural elucidation, is not available in the searched literature for this compound. While mass spectrometry data exists for related pyridine-acetonitrile derivatives, its absence for the title compound means its exact mass and primary fragmentation pathways under ionization remain uncharacterized in the public domain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Similarly, experimental IR and UV-Vis spectra for this compound could not be sourced. An IR spectrum would be used to identify characteristic vibrations of its functional groups, such as the C≡N (nitrile) stretch, C-O-C (ether) stretches, and the aromatic C=C and C=N vibrations of the pyridine ring. A UV-Vis spectrum would provide information about the electronic transitions within the molecule, particularly those involving the π-systems of the pyridine ring. The absence of this information leaves a critical gap in its analytical profile.

Q & A

Q. How can X-ray crystallography determine the molecular structure of 2-(Pyridin-2-ylmethoxy)acetonitrile and its metal complexes?

Methodological Answer: X-ray crystallography is critical for resolving bond lengths, angles, and torsion angles. For example, in Pd²⁺ complexes, the coordination geometry (distorted square-planar) and ligand interactions can be determined using SHELX programs (e.g., SHELXL for refinement). Key parameters include:

- Bond angles : Pd–N (pyridine) and Pd–P (phosphine) angles (e.g., 88.1°–176.6° in Pd complexes) .

- Torsion angles : Dynamic disorder in CF₃ groups (1:1 rotational disorder observed via crystallography) .

- Software : Use SADABS for absorption correction and SHELXS-97/SHELXL-97 for structure solution and refinement .

Q. What synthetic routes are effective for preparing this compound derivatives?

Methodological Answer: Functionalization of the pyridine ring can be achieved via nucleophilic substitution or coupling reactions. For example:

- Nitrile precursor utilization : React 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with amines to form aminoimidazodipyridines .

- Metal-mediated synthesis : Palladium-catalyzed C–N coupling to introduce phosphine or trifluoromethyl groups .

- Key considerations : Optimize reaction conditions (e.g., solvent: acetonitrile/water mixtures, catalysts like Na₂CO₃) to enhance yields .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms of derivatives?

Methodological Answer: Density Functional Theory (DFT) studies can model:

- Electron distribution : Analyze charge transfer in Pd²⁺ complexes (e.g., ligand-to-metal donation) .

- Reaction pathways : Simulate nucleophilic attack on the nitrile group or ligand substitution kinetics.

- Validation : Compare computed bond lengths/angles (e.g., Pd–N = ~2.05 Å) with crystallographic data to verify accuracy .

Q. How can researchers resolve contradictions in crystallographic data, such as bond angle discrepancies?

Methodological Answer: Contradictions often arise from dynamic disorder or twinning. Strategies include:

- Refinement tools : Use SHELXL to model disorder (e.g., CF₃ groups with 50% occupancy) .

- Validation metrics : Check R-factors (<5%), residual electron density, and Hirshfeld surface analysis for intermolecular interactions (e.g., weak C–H⋯F contacts) .

- Cross-validation : Compare torsion angles (e.g., F28A–F28–C23 = 73°) across multiple datasets .

Q. How does the coordination environment of metal ions influence catalytic activity in complexes?

Methodological Answer: The distorted square-planar geometry in Pd²⁺ complexes (e.g., Pd1–N5 = 2.034 Å, Pd1–P1 = 2.271 Å) enhances catalytic activity by:

- Ligand flexibility : The pyridylmethoxy group allows adaptive binding to substrates.

- Electronic effects : Trifluoromethyl groups increase electrophilicity at the metal center .

- Applications : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert conditions .

Notes

- Contradictions : Some studies report varying ligand orientations (e.g., CF₃ disorder vs. static positions). Always validate with multiple refinement cycles .

- Excluded Sources : Commercial data (e.g., TCI Europe product sheets) were omitted per reliability guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.